Cas no 883-92-1 (6-Chloro-2-oxo-2H-chromene-3-carboxylic acid)

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid structure
883-92-1 structure
Product Name:6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
CAS-Nr.:883-92-1
MF:C10H5ClO4
MW:224.59730219841
MDL:MFCD00991129
CID:727904
PubChem ID:271643
Update Time:2024-10-26

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
    • TIMTEC-BB SBB004435
    • ART-CHEM-BB B013962
    • CHEMBRDG-BB 3013962
    • 6-chloro-2-oxo-2H-chromene-3-carboxylic acid(SALTDATA: FREE)
    • 2H-1-Benzopyran-3-carboxylicacid, 6-chloro-2-oxo-
    • 6-chloro-2-oxo-2H-1-Benzopyran-3-carboxylic acid
    • 6-chloro-2-oxochromene-3-carboxylic acid
    • 3-carboxy-6-chlorocoumarin
    • 6-chloro-3-hydroxycarbonyl-2-oxo-2H-1-benzopyran
    • 6-chlorocoumarin-3-carboxylic acid
    • 6-Chloro-2-oxo-2H-1-benzopyran-3-carboxylic acid (ACI)
    • NSC 115552
    • SMR000060080
    • MFCD00991129
    • BBL014105
    • Z56763791
    • J-518535
    • DB-077274
    • Oprea1_738577
    • Maybridge4_003184
    • NSC-115552
    • SCHEMBL9068782
    • AKOS000293134
    • EN300-128771
    • 883-92-1
    • DTXSID50297327
    • BDBM50259855
    • STK412044
    • NCGC00176119-01
    • ALBB-000265
    • MLS000055564
    • CHEMBL1414071
    • HMS1530A16
    • NSC115552
    • NCGC00040431-02
    • Oprea1_725001
    • FOEGEQQPOKZIAB-UHFFFAOYSA-N
    • BRD-K84372073-001-01-7
    • CS-0116983
    • HMS2458C15
    • BS-4325
    • MDL: MFCD00991129
    • Inchi: 1S/C10H5ClO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13)
    • InChI-Schlüssel: FOEGEQQPOKZIAB-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(=O)OC2C(=CC(=CC=2)Cl)C=1)O

Berechnete Eigenschaften

  • Genaue Masse: 223.98800
  • Monoisotopenmasse: 223.988
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 336
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 63.6A^2
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 2.8

Experimentelle Eigenschaften

  • Dichte: 1.612
  • Schmelzpunkt: 214-215℃
  • Siedepunkt: 426.5°C at 760 mmHg
  • Flammpunkt: 211.7°C
  • PSA: 67.51000
  • LogP: 2.14460
  • Dampfdruck: 0.0±1.1 mmHg at 25°C

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid Sicherheitsinformationen

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid Zolldaten

  • HS-CODE:2932209090
  • Zolldaten:

    China Zollkodex:

    2932209090

    Übersicht:

    293220990. Andere Lactone. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    293220990. andere Lactone. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid Preismehr >>

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£114.00 2025-02-19

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Water ;  55 min, rt
Referenz
Aqueous Extract of Acacia concinna Pods: An Efficient Surfactant Type Catalyst for Synthesis of 3-Carboxycoumarins and Cinnamic Acids via Knoevenagel Condensation
Chavan, Hemant V.; et al, ACS Sustainable Chemistry & Engineering, 2013, 1(8), 929-936

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylato silver(I) complexes
Creaven, Bernadette S.; et al, Inorganica Chimica Acta, 2006, 359(12), 3976-3984

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Synthesis of coumarin-3-O-acylisoureas by dicyclohexylcarbodiimide
Bonsignore, Leonardo; et al, Journal of Heterocyclic Chemistry, 1995, 32(2), 573-7

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  2 h, pH 8.3, 90 °C; pH 8.3, 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referenz
One-pot synthesis of 3-carboxycoumarins via consecutive Knoevenagel and Pinner reactions in water
Fringuelli, Francesco; et al, Synthesis, 2003, (15), 2331-2334

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Piperidine Solvents: Ethanol ;  14 - 18 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Water ;  20 min, reflux; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Design, synthesis and biological evaluation of coumarin-based N-hydroxycinnamamide derivatives as novel histone deacetylase inhibitors with anticancer activities
Ding, Jiaoli; et al, Bioorganic Chemistry, 2020, 101,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 2 h, reflux
Referenz
Novel coumarin-thiazolyl ester derivatives as potential DNA gyrase Inhibitors: Design, synthesis, and antibacterial activity
Liu, Hao; et al, Bioorganic Chemistry, 2020, 100,

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Dearomatizative and Decarboxylative Reaction Cascade in the Aminocatalytic Synthesis of 3,4-Dihydrocoumarins
Bojanowski, Jan; et al, Asian Journal of Organic Chemistry, 2019, 8(6), 844-848

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Acetonitrile ,  Water
2.1 -
3.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
Inhibition of monoamine oxidases by coumarin-3-acyl derivatives: biological activity and computational study
Chimenti, Franco; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(14), 3697-3703

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tributylamine Solvents: Ethanol ,  Water ;  60 °C; 40 min, 60 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.1 Catalysts: Acetic acid ,  Piperidine Solvents: Ethanol ;  6 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, reflux
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
Referenz
Design and synthesis of novel vitamin D-coumarin hybrids using microwave irradiation
Zhang, Hengrui; et al, Journal of Chemical Research, 2017, 41(12), 684-687

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: Sodium azide Solvents: Water ;  20 h, 24 - 26 °C
1.2 Reagents: Hydrogen ion Solvents: Water ;  acidified, cooled
Referenz
Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water: A Practical Method for the Large-Scale Synthesis
Brahmachari, Goutam, ACS Sustainable Chemistry & Engineering, 2015, 3(9), 2350-2358

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: β-Cyclodextrin Solvents: Water ;  20 min, 70 °C
Referenz
Synthesis of xanthene and coumarin derivatives in water by using β-Cyclodextrin
Kamat, Siddharth R. ; et al, Research on Chemical Intermediates, 2021, 47(3), 911-924

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Water
Referenz
Biological evaluation of coumarin derivatives as mushroom tyrosinase inhibitors
Liu, Jinbing; et al, Food Chemistry, 2012, 135(4), 2872-2878

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Catalysts: Ammonium acetate Solvents: Water ;  2 - 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
Referenz
Discovery of 2H-Chromen-2-one Derivatives as G Protein-Coupled Receptor-35 Agonists
Wei, Lai; et al, Journal of Medicinal Chemistry, 2017, 60(1), 362-372

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide ;  2.5 h, 80 °C
Referenz
A Practical Synthesis of 3-Functionalized Coumarins from o-Cresols and Active Methylene Compounds under Metal and Catalyst-Free Conditions Using tert-Butyl Hydrogen Peroxide
Chauhan, Swati; et al, ChemistrySelect, 2020, 5(29), 9030-9033

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  10 min, reflux
Referenz
Synthesis of 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones and coumarin-3-carboxylic acids via reaction of nitrones and Meldrum's acid
Kumar, Dhruva; et al, Indian Journal of Chemistry, 2013, (8), 1157-1160

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Acetic acid ,  Piperidine Solvents: Ethanol ;  6 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
Referenz
Design and synthesis of novel vitamin D-coumarin hybrids using microwave irradiation
Zhang, Hengrui; et al, Journal of Chemical Research, 2017, 41(12), 684-687

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Catalysts: Piperidine Solvents: Ethanol ;  overnight, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
A Ru(II)-catalyzed C-H activation and annulation cascade for the construction of highly coumarin-fused benzo[a]quinolizin-4-ones and pyridin-2-ones
Wang, Jing; et al, Organic Chemistry Frontiers, 2023, 10(11), 2680-2687

Herstellungsverfahren 18

Reaktionsbedingungen
Referenz
Decarboxylative, trienamine mediated cycloaddition for the synthesis of 3,4-dihydrocoumarin derivatives
Albrecht, Anna; et al, Organic & Biomolecular Chemistry, 2019, 17(17), 4238-4242

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
Inhibition of monoamine oxidases by coumarin-3-acyl derivatives: biological activity and computational study
Chimenti, Franco; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(14), 3697-3703

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Catalysts: Piperidine Solvents: Ethanol ;  rt
2.1 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Water
Referenz
Biological evaluation of coumarin derivatives as mushroom tyrosinase inhibitors
Liu, Jinbing; et al, Food Chemistry, 2012, 135(4), 2872-2878

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Piperidine Solvents: Ethanol ,  Acetic acid ;  12 h, 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  reflux
Referenz
Evaluation of novel N'-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors
Jesumoroti, Omobolanle J.; et al, MedChemComm, 2019, 10(1), 80-88

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, pH 12.4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 90 °C
2.1 Reagents: Sodium bicarbonate Solvents: Water ;  2 h, pH 8.3, 90 °C; pH 8.3, 90 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referenz
One-pot synthesis of 3-carboxycoumarins via consecutive Knoevenagel and Pinner reactions in water
Fringuelli, Francesco; et al, Synthesis, 2003, (15), 2331-2334

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid Raw materials

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid Preparation Products

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid Lieferanten

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(CAS:883-92-1)6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
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Amadis Chemical Company Limited
(CAS:883-92-1)6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
A862208
Reinheit:99%
Menge:25g
Preis ($):150.0
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